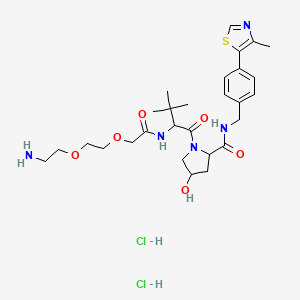
magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide typically involves the reaction of magnesium salts with N,N’-di-sec-butylacetamidine ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The process involves the following steps:
Preparation of N,N’-di-sec-butylacetamidine: This ligand is synthesized by reacting sec-butylamine with acetonitrile in the presence of a base.
Formation of the Coordination Complex: The prepared ligand is then reacted with a magnesium salt, such as magnesium chloride, in an appropriate solvent under inert atmosphere.
Industrial Production Methods
While the compound is primarily used for research purposes, industrial-scale production would involve similar synthetic routes but with optimized reaction conditions and scaling-up techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as substituting agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized magnesium complexes, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other coordination complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Wirkmechanismus
The mechanism by which magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide exerts its effects involves its interaction with specific molecular targets. The compound can coordinate with various substrates, facilitating chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide:
Bis(N,N’-di-sec-butylacetamidinato)dicopper(I): Another coordination complex with similar ligands but different metal center, used in different catalytic applications.
Uniqueness
This compound is unique due to its specific coordination environment and the properties imparted by the magnesium center. This makes it particularly useful in applications where magnesium’s properties are advantageous, such as in the development of new materials and catalysts .
Eigenschaften
Molekularformel |
C20H42MgN4 |
|---|---|
Molekulargewicht |
362.9 g/mol |
IUPAC-Name |
magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide |
InChI |
InChI=1S/2C10H21N2.Mg/c2*1-6-8(3)11-10(5)12-9(4)7-2;/h2*8-9H,6-7H2,1-5H3;/q2*-1;+2 |
InChI-Schlüssel |
RNITXORYVXLOQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



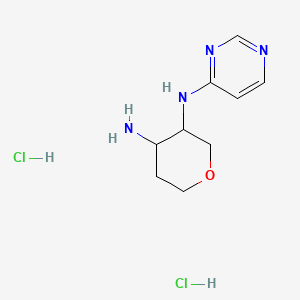
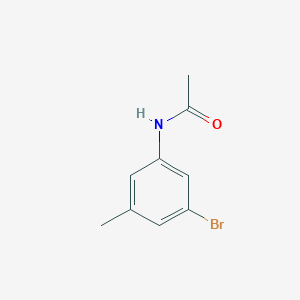
![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)
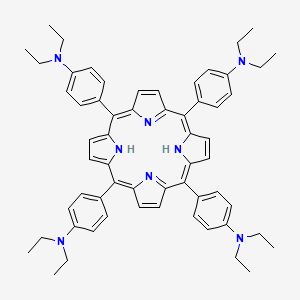
![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)
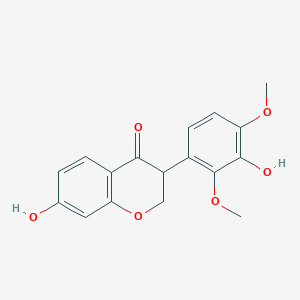

![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)


![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)
